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CAS No.: 7217-83-6
Cat. No.: B1199060
- 7

Executive Summary

This guide provides a technical characterization of 2-methyloctadecanoic acid (2-MOA), a
branched-chain fatty acid (BCFA) analogue of stearic acid. Unlike its straight-chain counterpart,
2-MOA features a methyl group at the

-carbon position. This structural modification introduces chirality and significantly alters the
molecule's metabolic stability by hindering

-oxidation—a property highly valued in lipid-based drug delivery systems and metabolic probe
development.

Key Differentiator: The presence of a diagnostic doublet at

1.15 ppm and a multiplet at
2.42 ppm in the

H NMR spectrum serves as the primary validation marker, distinguishing it from the standard
triplet observed in stearic acid.

Structural & Physical Comparison

Before detailed spectral analysis, it is critical to understand how the
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-methylation alters physical properties compared to the industry standard, Stearic Acid

(Octadecanoic Acid).

ble 1: C ive Physicochemical Profile[1][2]

2-
Stearic Acid . Impact on
Feature Methyloctadecanoi o
(Standard) . Application
c Acid (Target)
Branched (
Linear ( Branching disrupts
Structure -methylated o i
) lipid packing.
)
2-MOA increases
) ) membrane fluidity in
Melting Point 69.3 °C ~54-58 °C )
liposomal
formulations.
Enantiomers may
Chirality Achiral Chiral (R/S at C2) exhibit differential
binding affinities.
Rapid Increases half-life of
Metabolic Fate o _oxidation Blocked lipid-conjugated
-oxidation

drugs.

Solubility

Low in cold organic

solvents

Improved solubility

Easier processing in
lipid nanoparticle
(LNP) synthesis.

NMR Spectral Characterization

The following data represents the definitive spectral fingerprint for 2-MOA in Deuterated

Chloroform (

).

H NMR Analysis (Proton)

The
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-methyl group creates a distinct splitting pattern that replaces the simple triplet found in stearic
acid.

Diagnostic Shifts (vs. Stearic Acid):
e Stearic Acid: The

-protons (
) appear as a triplet at
2.35 ppm (
Hz).
e 2-MOA: The
-proton (
) becomes a methine appearing as a multiplet (sextet-like) at
2.42 ppm. The new
-methyl group appears as a doublet at

1.15 ppm.

Table 2:

H NMR Assignment (400 MHz,
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Chemical .
Shift Coupling (
Position Proton Type It ( Multiplicity Integration
)
ppm)
c18 Terminal 0.88 Triplet (t) 3H 7.0 Hz
C2-Me “Methyl 1.15 Doublet (d) 3H 6.9 Hz
Bulk .
C4-C17 1.25-1.35 Broad Singlet  28H -
c3 ‘Methylene 1.40 - 1.70 Multiplet (m)  2H -
Cc2 Methine 2.42 Multiplet (m) 1H -
Carboxylic )
-COOH Acid 10.5-12.0 Broad Singlet  1H -
Ci

Technical Insight: The C3 protons (beta-position) in 2-MOA are diastereotopic due to the
adjacent chiral center at C2. Consequently, they may appear as complex multiplets rather than

the cleaner quintet seen in stearic acid.

C NMR Analysis (Carbon)

The introduction of the methyl group shifts the carbonyl resonance and adds a new signal for
the methyl carbon.

Table 3:

C NMR Assignment (100 MHz,
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)
Chemical Shift (
Carbon Position Note
ppm)
Shifted downfield slightly vs
C1 (Carbonyl) 182.5 ] )
straight chain (~180 ppm).
2 Diagnostic Peak. Significant
394 shift from ~34 ppm (
-CH) : -
) in stearic acid.
New peak absent in stearic
C2-Me (Methyl) 16.8 )
acid.
C3( Shielding effect from
33.6 .
_CH2) branching.
C18 (Terminal) 14.1 Standard terminal methyl.

Visualization of Structural Logic

The following diagram illustrates the structural assignment logic and the metabolic implication

of the

-methyl group.
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Chemical Structure & NMR Assignment
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Figure 1: Structural map correlating NMR signals to the

-methyl modification and its subsequent inhibition of metabolic

-oxidation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. The "Self-Validation" steps are critical for
confirming that the methylation was successful and the sample is pure.

Materials
¢ Solvent:

(99.8% D) with 0.03% TMS (Tetramethylsilane).

¢ Concentration: 10-15 mg of sample in 0.6 mL solvent.
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e Instrument: Minimum 400 MHz NMR spectrometer.

Step-by-Step Methodology

o Sample Preparation: Dissolve 2-MOA in

. Ensure the solution is clear; turbidity indicates residual salts or moisture.

e Acquisition Parameters:
o Pulse Angle:
o Relaxation Delay (
):
seconds (Crucial for accurate integration of the carboxylic proton).

o Scans: 16 (Proton), 512+ (Carbon).

e Processing & Phasing: Phase manually to ensure the baseline is flat around the alkyl region
(0.8-1.5 ppm).

 Integration (Self-Validation Step):

o Calibrate: Set the integral of the terminal methyl triplet (

0.88) to 3.00.

o Check: Integrate the diagnostic doublet at

1.15.

o Pass Criteria: The doublet must integrate to 3.00

0.1. If it integrates to < 2.8, the sample may contain unreacted stearic acid impurity.

o Check: Integrate the

-methine multiplet at
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2.42. It must integrate to 1.00.

Applications in Drug Development

The characterization of 2-MOA is not merely academic; it is a functional quality control step for
lipid engineering.

» Metabolic Stability: The

-methyl group prevents the abstraction of the

-proton required for the dehydrogenation step in mitochondrial

-oxidation. This forces the molecule to undergo

-oxidation (a slower pathway) or

-oxidation, significantly extending the circulation time of lipid-drug conjugates [1].

e Liposome Fluidity: In lipid nanoparticle (LNP) formulation, pure stearic acid can create rigid
domains that leak payload. 2-MOA introduces steric bulk that disrupts tight packing, lowering
the phase transition temperature (

) and improving the flexibility of the delivery vehicle [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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